molecular formula C15H21ClN2O2 B15058230 tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15058230
M. Wt: 296.79 g/mol
InChI Key: AIPNFQKJIVUFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound of interest in organic and medicinal chemistry research. It features a pyrrolidine ring, a common scaffold in drug discovery, which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone in synthetic chemistry, as it is widely used to protect amine functionalities during multi-step synthesis, allowing for the precise construction of complex molecules . This compound also contains a chlorinated and methylated pyridine ring, a heteroaromatic motif frequently found in pharmaceuticals and agrochemicals. The presence of these functional groups makes it a potential intermediate or building block for the synthesis of more complex compounds. Researchers may utilize this reagent in the development of novel molecules, particularly those exploring the biological activity of pyrrolidine-containing structures . Compounds based on the pyrrolidine pharmacophore have been investigated in various therapeutic areas, including as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), which is a target for neurodegenerative disease research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2/c1-10-8-13(16)17-9-11(10)12-6-5-7-18(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3

InChI Key

AIPNFQKJIVUFOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring and the chlorinated pyridine moiety play crucial roles in its binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of pyridine-pyrrolidine hybrids with varying substituents. Below is a detailed comparison with structurally analogous derivatives (Table 1):

Table 1: Comparison of Key Structural Features and Properties

Compound Name Substituents on Pyridine Ring Pyrrolidine Modifications Molecular Formula* Molecular Weight* Status (Commercial)
tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate (Target) 6-chloro, 4-methyl Unmodified pyrrolidine C₁₅H₂₁ClN₂O₂ 296.79 g/mol Discontinued
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate 6-chloro, 5-iodo Oxygen-linked methyl group at pyrrolidine C3 C₁₆H₂₁ClIN₂O₃ 465.71 g/mol Listed (2017)
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-bromo, 3-(dimethoxymethyl) Oxygen-linked methyl group at pyrrolidine C3 C₁₉H₂₈BrN₂O₅ 459.34 g/mol Listed (2017)
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine 5-bromo, 3-methoxy Siloxy-methyl group at pyrrolidine C3 C₁₉H₃₂BrN₂O₂Si 471.46 g/mol Listed (2017)
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate 2-fluoro, 6-pyrrolidinyl Hydroxymethyl at pyrrolidine C3; dicarboxylate C₂₂H₃₁FN₂O₆ 454.49 g/mol Listed (2017)

*Molecular formulas and weights are calculated based on IUPAC names.

Key Observations:

Substituent Diversity : The target compound’s pyridine ring features a chloro-methyl combination, whereas analogs include halogens (iodo, bromo), methoxy, or silicon-based protecting groups (e.g., tert-butyldimethylsilyloxy). These substitutions influence lipophilicity, steric bulk, and reactivity .

Pyrrolidine Modifications : Derivatives like those with siloxy-methyl groups (e.g., MFCD entries in ) exhibit enhanced hydrolytic stability compared to the target compound’s unmodified pyrrolidine .

Commercial Availability : The discontinuation of the target compound contrasts with the continued listing of analogs, suggesting that bulkier or more stable derivatives (e.g., silyl-protected or dicarboxylate forms) may be preferred in current applications .

Research and Application Insights

  • Intermediate Utility : A patent (EP 3 950 692 A1, 2022) describes the use of a cis-tert-butyl pyrrolidine-carboxylate analog in multi-step syntheses, highlighting the role of such compounds as intermediates in medicinal chemistry .
  • Biological Relevance : Bromo- and iodo-substituted analogs (e.g., 5-bromo derivatives in ) are frequently employed in cross-coupling reactions for drug candidate diversification .
  • Stability Considerations : Siloxy-protected derivatives (e.g., tert-butyldimethylsilyloxy groups) are favored in prolonged synthetic sequences due to their resistance to acidic or basic conditions .

Biological Activity

tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate, with CAS number 1352531-03-3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related research findings.

  • Molecular Formula : C15H21ClN2O2
  • Molecular Weight : 296.79 g/mol
  • CAS Number : 1352531-03-3
  • Structure : The compound features a pyrrolidine ring substituted with a chloro-methylpyridine moiety, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antiviral and anti-inflammatory agent.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing pyridine and pyrrolidine rings have been shown to inhibit viral replication in several studies.

Case Study: Antiviral Mechanism
A study highlighted that certain pyrrolidine derivatives demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV). The mechanism involved interference with viral entry and replication processes .

CompoundActivityMechanism
A-87380Neuraminidase inhibitorInhibits viral entry
A-192558Antiviral against TMVInterferes with replication

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds similar to tert-butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine have been shown to modulate immune responses effectively.

Research Findings
In a study examining the immunomodulatory effects of pyrrolidine derivatives, it was found that specific compounds could significantly reduce pro-inflammatory cytokine production in vitro. This suggests a potential therapeutic application in inflammatory diseases .

The mechanisms through which tert-butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit key enzymes involved in viral replication.
  • Modulation of Immune Responses : By affecting cytokine production, these compounds may alter the immune response, providing therapeutic benefits in inflammatory conditions.

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